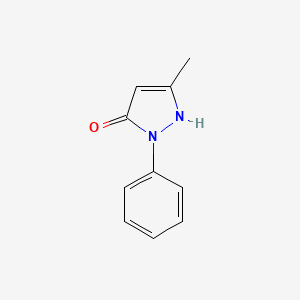

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Vue d'ensemble

Description

3-Methyl-1-phenyl-1H-pyrazol-5-ol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the reaction of 2-phenyl-2H-pyrazol-3-one with methyl bromide, followed by a reduction reaction to obtain the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For instance, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst has been reported to be efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives in cancer treatment. For instance, the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives demonstrated significant anticancer activity against breast cancer cell lines (MCF-7) using an MTT assay. The results indicated these compounds might overcome drug resistance and enhance safety compared to conventional chemotherapies like doxorubicin and 5-fluorouracil .

Biological Activities

The compound exhibits various biological activities, including:

- Antibacterial : Compounds containing pyrazolone rings have been reported to possess antibacterial properties .

- Antidepressant : Some derivatives have shown potential as antidepressants, indicating their versatility in treating mental health conditions .

Synthetic Methodologies

Catalyst-Free Reactions

The tandem Knoevenagel-Michael reaction involving this compound has been optimized for efficiency. In one study, this reaction was performed under catalyst-free conditions, yielding products with high purity and yield (up to 99%) in a significantly reduced time frame (as little as 5 minutes) . This method demonstrates the compound's utility in synthetic organic chemistry as a versatile building block.

Eco-Friendly Synthesis

Another innovative approach utilized Ce(SO₄)₂·4H₂O as an eco-friendly catalyst for synthesizing bis(pyrazolone) derivatives. This method not only achieved high yields (81–98%) but also emphasized the importance of reducing environmental impact during chemical synthesis .

Agricultural Chemistry

Pesticidal Properties

The pyrazolone derivatives have been explored for their potential use as pesticides. Their ability to act as fungicides and insecticides makes them valuable in agricultural applications. The synthesis of these compounds under solvent-free conditions enhances their appeal due to reduced environmental hazards associated with traditional pesticide formulations .

Data Tables

Case Studies

- Anticancer Evaluation : A study evaluated various derivatives of this compound for their anticancer properties against MCF-7 cells. The results indicated that certain compounds showed promising activity with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

- Synthetic Optimization : Research demonstrated that using simple filtration techniques after the tandem reaction allowed for the rapid purification of products without extensive work-up procedures, showcasing the efficiency of this compound in synthetic applications .

Mécanisme D'action

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism in cancer cells, while the predominant pathway of cell death is p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

- 3-Methyl-1-phenyl-2-pyrazoline-5-one

- 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)

- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Comparison: Compared to other pyrazole derivatives, 3-Methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, while 3-Methyl-1-phenyl-2-pyrazoline-5-one is primarily used as a reagent for detecting reducing carbohydrates, this compound has broader applications in medicinal chemistry and drug development .

Activité Biologique

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a pyrazolone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antioxidant, and antimicrobial activities, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring with a methyl and phenyl substituent. This structure contributes to its pharmacological potential, as modifications to the pyrazolone core can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects on colorectal cancer (RKO) cells. The results indicated that several compounds exhibited significant cytotoxicity, outperforming ascorbic acid in radical scavenging assays .

Case Study: Anticancer Evaluation

A notable study evaluated the anticancer activity of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives against breast cancer cell lines (MCF-7). The MTT assay demonstrated that these compounds could effectively reduce cell viability at varying concentrations, suggesting their potential as chemotherapeutic agents .

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| 4a | 12.5 | MCF-7 | High |

| 4b | 15.0 | RKO | Moderate |

| 4c | 20.0 | MCF-7 | Moderate |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS methods. These studies indicate that derivatives of this compound exhibit strong radical scavenging activity, with some compounds showing efficacy greater than standard antioxidants like ascorbic acid .

Antioxidant Evaluation Results

A recent investigation into the antioxidant activities of synthesized compounds revealed that:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 3a | 85 | 90 |

| 3b | 78 | 82 |

| 3c | 70 | 75 |

These findings suggest that structural modifications can significantly enhance the antioxidant capacity of pyrazolone derivatives.

Antimicrobial Activity

In addition to anticancer and antioxidant properties, the antimicrobial activity of this compound has been investigated against various pathogens. Studies demonstrate that certain derivatives exhibit potent antimicrobial effects against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Summary of Antimicrobial Findings

A synthesis and evaluation study found that several pyrazolone derivatives showed promising antimicrobial activity:

| Microorganism | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 3a | 15 |

| Escherichia coli | 3b | 12 |

| Candida albicans | 3c | 10 |

The mechanisms underlying the biological activities of this compound are varied. For anticancer activity, it is suggested that these compounds induce apoptosis in cancer cells through oxidative stress pathways . The antioxidant activity is attributed to their ability to donate electrons and neutralize free radicals, while antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQYIMCESJLPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061334, DTXSID6091550 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19735-89-8, 942-32-5, 89-25-8 | |

| Record name | 3-Methyl-1-phenylpyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula is C10H10N2O, and its molecular weight is 174.20 g/mol.

A: Various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS, have been extensively employed to characterize this compound. [, , , , , , , , , , , , , , ] For example, 1H-NMR studies can confirm the presence of specific protons in the molecule. []

ANone: While 3-Methyl-1-phenyl-1H-pyrazol-5-ol itself might not act as a catalyst, it plays a crucial role as a reactant in various catalyzed reactions.

A: This compound is a key component in tandem Knoevenagel-Michael reactions, especially for synthesizing 4,4´-(arylmethylene)-bis(this compound) derivatives. [, , , , , , , , , , , , , ] These reactions are often catalyzed by various catalysts, including nanomagnetite-Fe3O4, [] cellulose sulfuric acid, [] tetraethylammonium L-prolinate, [] and various ionic liquids. [, , , , , ]

A: The use of these catalysts offers several advantages, such as high yields, shorter reaction times, [, , , , , ] and environmentally friendly reaction conditions. [, , , ] For instance, nanomagnetite-Fe3O4 allows for a recyclable catalyst, [] while cellulose sulfuric acid provides a biodegradable and environmentally friendly option. []

A: Studies have shown that the presence of electron-withdrawing groups on the arylmethylene moiety tends to enhance the anti-trypanosomatid activity of these compounds. [] Conversely, electron-donating groups generally lead to reduced activity. []

A: These compounds exhibit promising anti-parasitic activity, particularly against Leishmania mexicana and Trypanosoma brucei. [] Their potential as anti-leishmanial and anti-trypanosomal agents is currently under investigation. [] Some derivatives have also shown potential as antioxidant, anti-inflammatory, and antimicrobial agents. []

A: Flame atomic absorption spectrometry (FAAS) has been successfully employed to quantify trace amounts of these compounds in various samples, including food and water. [] This method often involves complexation with specific ligands, such as 4,4’-[(4-Cyano-phenyl)methylene]bis(this compound) (CMBM), followed by preconcentration techniques like solid-phase extraction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.